4-(Heptanoyloxy)benzoic acid
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Overview
Description
4-(Heptanoyloxy)benzoic acid is an organic compound with the molecular formula C14H18O4 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a heptanoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptanoyloxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with heptanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Heptanoyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted benzoic acid derivatives, depending on the substituent introduced
Scientific Research Applications
4-(Heptanoyloxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(Heptanoyloxy)benzoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes. In biological systems, it may be metabolized to release benzoic acid, which can then exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-(Heptanoyloxy)benzoic acid.
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical properties.
4-(Hexanoyloxy)benzoic acid: A structurally similar compound with a shorter alkyl chain
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. The heptanoyloxy group increases the compound’s hydrophobicity and alters its reactivity compared to simpler benzoic acid derivatives .
Properties
CAS No. |
70973-86-3 |
---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-heptanoyloxybenzoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-5-6-13(15)18-12-9-7-11(8-10-12)14(16)17/h7-10H,2-6H2,1H3,(H,16,17) |
InChI Key |
BUWAEAUOELHEEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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